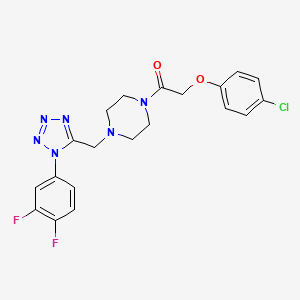
2-(benzylthio)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Overview
Description
2-(Benzylthio)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is an organic compound with a complex structure and potential applications in various scientific fields. It possesses a combination of benzylthio, difluorophenyl, tetrazole, and piperazine functional groups, making it a versatile molecule in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be achieved through a multi-step process involving several chemical reactions:
Formation of the Benzylthio Group: : Benzyl chloride reacts with thiourea to form benzylisothiourea, which is then hydrolyzed to produce benzylthiol.
Piperazine Functionalization: : Piperazine is reacted with a suitable protecting group and subsequently with 3,4-difluorobenzyl bromide to introduce the difluorophenyl group.
Tetrazole Ring Formation: : Sodium azide reacts with an appropriate precursor to form the tetrazole ring.
Coupling Reactions: : The intermediate products are coupled under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the above reactions for yield, purity, and cost-efficiency. Techniques like flow chemistry and automated synthesis may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: : The benzylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The ketone moiety can be reduced to an alcohol.
Substitution: : Functional groups within the molecule can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation Reagents: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Conditions: : Various catalysts and reagents depending on the target substitution.
Major Products
Oxidation Products: : Sulfoxide, sulfone.
Reduction Products: : Corresponding alcohols.
Substitution Products: : New derivatives with modified functional groups.
Scientific Research Applications
2-(Benzylthio)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions due to its unique structure.
Medicine: : Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: : May be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action for 2-(benzylthio)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone would depend on its application. In biological systems, it could interact with specific enzymes or receptors, influencing cellular pathways. Its benzylthio and tetrazole components may play key roles in its activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-1H-tetrazol-5-amine: : Shares the tetrazole and difluorophenyl groups but lacks the piperazine and benzylthio functionalities.
2-(Benzylthio)acetamide: : Similar benzylthio group but a simpler structure.
4-(4-Fluorophenyl)piperazine: : Contains the piperazine ring but with a fluorophenyl group instead of difluorophenyl and lacks the tetrazole moiety.
Uniqueness
Voilà! A whirlwind tour of a complex compound. What's your next curiosity?
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6OS/c22-18-7-6-17(12-19(18)23)29-20(24-25-26-29)13-27-8-10-28(11-9-27)21(30)15-31-14-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXECKQFOHCYJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401212.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3401241.png)

![2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B3401278.png)
![2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3401282.png)
![N-(3-chloro-4-methoxyphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3401295.png)
![2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B3401297.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3401308.png)
![N-(4-cyanophenyl)-2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B3401314.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3401321.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3401330.png)
